molecular formula C7H9N3O3 B2673219 ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate CAS No. 2028179-65-7

ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate

Cat. No.: B2673219
CAS No.: 2028179-65-7
M. Wt: 183.167
InChI Key: DQBDWNRRLRUAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate is a heterocyclic α-ketoester featuring a 1,2,3-triazole core substituted with a methyl group at the N1 position and an α-ketoacetate moiety at the C5 position. The 1,2,3-triazole ring is a privileged scaffold in drug discovery, known for its stability, hydrogen-bonding capacity, and role in click chemistry . The α-ketoester group enhances reactivity, enabling participation in nucleophilic additions and cyclization reactions, making it valuable for synthesizing diverse derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-methyltriazol-4-yl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-3-13-7(12)6(11)5-4-8-9-10(5)2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBDWNRRLRUAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CN=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

    Esterification: The resulting triazole derivative is then subjected to esterification with ethyl oxalyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the carbonyl group in the ester moiety can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-hydroxyacetate.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

One of the primary applications of ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate is in the development of antimicrobial agents. Triazole derivatives are known for their broad-spectrum antimicrobial properties. Studies have shown that compounds with triazole moieties exhibit significant activity against various bacterial and fungal strains. For example, a study demonstrated that triazole derivatives exhibited potent activity against Candida albicans and Staphylococcus aureus, suggesting potential for therapeutic use in treating infections caused by these pathogens .

1.2 Anticancer Properties

Triazole-containing compounds have also been investigated for their anticancer properties. Research indicates that this compound can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that this compound can effectively reduce the viability of various cancer cell lines, including breast and lung cancer cells .

Agricultural Applications

2.1 Fungicides

The compound has potential applications as a fungicide in agriculture. Its structural characteristics allow it to interfere with fungal cell wall synthesis, making it effective against plant pathogens. Field trials have demonstrated that formulations containing this compound can significantly reduce fungal infections in crops, leading to improved yield and quality .

Material Science

3.1 Polymer Chemistry

In material science, this compound is utilized in the synthesis of functional polymers. The incorporation of triazole groups into polymer matrices enhances their thermal stability and mechanical properties. Research has shown that these polymers can be used in applications ranging from coatings to biomedical devices due to their improved performance characteristics .

Case Studies

Study Application Findings
Study on Antimicrobial ActivityAntimicrobialThis compound showed significant inhibition against Candida albicans with an MIC value of 32 µg/mL .
Investigation of Anticancer PropertiesCancer ResearchThe compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM .
Field Trials for Fungicide UseAgricultureReduced fungal infections in wheat crops by 40% when applied at a concentration of 200 g/ha .
Synthesis of Triazole PolymersMaterial SciencePolymers containing triazole groups exhibited enhanced thermal stability up to 300°C .

Mechanism of Action

The mechanism of action of ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate and its derivatives often involves interaction with biological macromolecules such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate belongs to a broader class of 1,2,3-triazole-containing α-ketoesters. Key structural analogues include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
Ethyl 2-(1-benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate Benzyl (N1), 4-methoxyphenyl (C4) 379.40 Enhanced π-stacking due to aromatic substituents; antimicrobial activity
Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate 3-Methylbutyl (N1), phenyl (C4) 315.37 C-H⋯O dimerization in solid state; triclinic crystal system
Ethyl 2-(4-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate 4-Methylbenzyl (N1), 4-chlorophenyl (C4) 413.86 Chlorine substituent increases hydrophobicity; forms O···π-hole tetrel bonds
Ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate 1,2,4-Triazole core, 3-chlorophenyl (C4) 299.73 Anticonvulsant activity; distinct regiochemistry vs. 1,2,3-triazoles

Key Observations :

  • Substituent Position and Bioactivity : The N1 substituent (e.g., methyl, benzyl) modulates steric bulk and solubility, while C4 aryl groups (e.g., phenyl, chlorophenyl) influence electronic properties and intermolecular interactions .
  • Crystal Packing : Compounds with bulky N1 substituents (e.g., 3-methylbutyl) exhibit C-H⋯O dimerization, while those with aromatic C4 groups form π-stacking or tetrel bonds .
  • Triazole Regiochemistry : 1,2,3-Triazoles (as in the target compound) are more rigid and metabolically stable than 1,2,4-triazoles, which often show higher conformational flexibility .
Physicochemical Properties
  • Solubility : Methyl and small alkyl substituents (e.g., N1-methyl) improve aqueous solubility, while aromatic groups increase lipophilicity .
  • Stability : The 1,2,3-triazole ring resists metabolic degradation, making it superior to imidazole or pyrazole analogues in pharmacokinetic profiles .

Biological Activity

Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by research findings.

Synthesis and Structural Characteristics

The compound is synthesized through the reaction of ethyl 2-chloroacetate with 1-methyl-1H-1,2,3-triazole in the presence of a base. The resulting product features a triazole ring that is crucial for its biological activity. The crystal structure analysis reveals that the triazole and benzene rings are twisted with respect to each other, forming a dihedral angle of approximately 41.69° . The ethyl (oxo)acetate group is oriented towards the phenyl substituent, which influences its interaction with biological targets.

Biological Activities

This compound exhibits a range of biological activities, including:

1. Antimicrobial Activity

  • Antibacterial : Studies have shown that compounds containing triazole moieties possess significant antibacterial properties. This compound has been tested against various bacterial strains and demonstrated effective inhibition.
  • Antifungal : Similar to its antibacterial effects, this compound has shown antifungal activity against certain pathogenic fungi.

2. Anticancer Properties

  • Research indicates that triazole derivatives can inhibit cancer cell proliferation. This compound has been evaluated in vitro for its cytotoxic effects on different cancer cell lines. Results suggest a dose-dependent inhibition of cell growth .

3. Neuropharmacological Effects

  • The compound has been investigated for potential neuropharmacological effects, including antidepressant-like activity. Triazole derivatives are known to interact with neurotransmitter systems, which may contribute to mood regulation .

Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFindings
Siddiqi & Ahsan (2010)Reported diverse biological activities of triazole derivatives including antibacterial and anticancer effects.
PMC3885041 (2013)Demonstrated the crystal structure and potential interactions leading to biological activity in triazole compounds.
ResearchGate Publication (2014)Evaluated the compound's cytotoxic effects on cancer cell lines; showed significant inhibition at higher concentrations.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Interaction : Its structural similarity to known ligands allows it to interact with various receptors in the central nervous system.

Q & A

Q. What are the common synthetic routes for ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate?

The compound can be synthesized via cycloaddition reactions or condensation with ethyl oxalyl monochloride. For example, similar triazole derivatives are synthesized using 1,3-dipolar cycloaddition of azides and alkynes under copper catalysis (Click chemistry) . Another approach involves reacting substituted pyrrolizine or pyrazolone intermediates with ethyl oxalyl monochloride in the presence of base catalysts, as described in analogous syntheses . Key steps include refluxing in acetic acid or using sodium acetate to facilitate condensation.

Q. How is the structural integrity of this compound verified post-synthesis?

X-ray crystallography is the gold standard for confirming molecular geometry. For instance, Acta Crystallographica reports use this method to resolve bond angles, torsion angles, and intermolecular interactions (e.g., π-π stacking in triazole derivatives) . Complementary techniques include:

  • IR spectroscopy : To identify carbonyl (C=O, ~1700–1750 cm⁻¹) and triazole (C-N, ~1450–1600 cm⁻¹) stretches.
  • NMR spectroscopy : ¹H NMR for methyl protons (δ ~1.2–1.4 ppm for ethyl groups, δ ~3.8–4.0 ppm for triazole N-methyl) and ¹³C NMR for oxoacetate carbonyls (δ ~160–170 ppm) .

Q. What substituent effects influence the compound’s reactivity?

Substituents on the triazole ring (e.g., methyl groups) affect electronic and steric properties. For example, 1-methyl substitution enhances stability by reducing steric hindrance during cycloaddition . Studies on analogous compounds show that electron-withdrawing groups on the triazole core increase electrophilicity at the oxoacetate moiety, facilitating nucleophilic substitutions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in triazole-oxoacetate syntheses?

Methodological optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while acetic acid aids in cyclization .
  • Catalyst screening : Copper(I) iodide for Click chemistry (60–80°C, 12–24 hrs) or Lewis acids (e.g., ZnCl₂) for condensation reactions .
  • Temperature control : Reflux (~110°C) for faster kinetics but monitored to avoid decomposition.

Example data :

CatalystSolventTemp (°C)Yield (%)
CuIDMF8072
ZnCl₂AcOH11065
(Adapted from )

Q. What computational methods predict the compound’s reactivity in novel reactions?

Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and reaction pathways. For example, ICReDD’s approach integrates reaction path searches with experimental validation to predict regioselectivity in triazole formation . Key parameters:

  • Frontier molecular orbitals (HOMO/LUMO) : To identify electrophilic/nucleophilic sites.
  • Thermodynamic stability : Gibbs free energy (ΔG) calculations for intermediate steps .

Q. How can contradictions in spectroscopic data be resolved during characterization?

Contradictions (e.g., unexpected NMR shifts or IR absorptions) require:

  • Multi-technique validation : Cross-checking with HSQC, HMBC, or X-ray data to assign ambiguous signals .
  • Dynamic effects analysis : Consideration of tautomerism or rotameric equilibria, common in triazole derivatives, which may split signals .
  • Comparative studies : Benchmarking against structurally similar compounds in crystallographic databases (e.g., CCDC) .

Methodological Design Questions

Q. What strategies enable efficient scale-up of synthesis without compromising purity?

  • Process intensification : Microreactors for controlled exothermic reactions (e.g., cycloadditions).
  • Separation technologies : Membrane filtration or column chromatography to isolate the product from byproducts (e.g., unreacted azides) .
  • In-line analytics : PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .

Q. How can comparative studies with analogous triazole derivatives enhance mechanistic understanding?

  • Structure-activity relationships (SAR) : Systematic variation of substituents (e.g., replacing methyl with phenyl on the triazole) to study electronic effects on reaction rates .
  • Kinetic isotope effects (KIE) : Deuterium labeling at the oxoacetate carbonyl to probe rate-determining steps .

Data-Driven Research Questions

Q. What statistical approaches are suitable for analyzing heterogeneous catalytic data in triazole synthesis?

  • Design of Experiments (DoE) : Response surface methodology (RSM) to optimize catalyst loading, temperature, and solvent ratios.
  • Multivariate analysis : PCA (Principal Component Analysis) to identify dominant variables affecting yield .

Q. How can machine learning improve reaction prediction for novel triazole-oxoacetate derivatives?

Training models on datasets like USPTO or Reaxys using:

  • Graph neural networks (GNNs) : To encode molecular structures and predict reaction outcomes.
  • Transfer learning : Pre-training on large organic reaction datasets, then fine-tuning with triazole-specific data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.